9-Thiabicyclo[3.3.1]nonane, 9,9-dioxide
Description
9-Thiabicyclo[3.3.1]nonane, 9,9-dioxide is a sulfur-containing bicyclic compound with a rigid scaffold, enabling unique stereochemical and reactivity profiles. Its synthesis often involves hydrolysis of 2,6-dichloro-9-thiabicyclo[3.3.1]nonane (1) to form (endo,endo)-9-thiabicyclo[3.3.1]nonane-2,6-diol (2), followed by oxidation to generate derivatives like diketones or nitrates . The sulfur atom plays a critical role in neighboring-group participation, stabilizing intermediates such as sulfonium ions during hydrolysis and substitution reactions . This compound serves as a versatile precursor for heterocycles like 2-thiaadamantane and thiacycloheptane systems , and its stereochemistry has been confirmed via NMR and X-ray crystallography .
Properties
CAS No. |
6522-45-8 |
|---|---|
Molecular Formula |
C8H14O2S |
Molecular Weight |
174.26 g/mol |
IUPAC Name |
9λ6-thiabicyclo[3.3.1]nonane 9,9-dioxide |
InChI |
InChI=1S/C8H14O2S/c9-11(10)7-3-1-4-8(11)6-2-5-7/h7-8H,1-6H2 |
InChI Key |
ZGPMRVKNTCKLBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCC(C1)S2(=O)=O |
Origin of Product |
United States |
Preparation Methods
Direct Oxidation with Peracetic Acid
The most direct route involves oxidizing 9-thiabicyclo[3.3.1]nonane sulfide (I) to its 9,9-dioxide derivative (II) using peracetic acid in acetic acid. This method achieves yields of 70–85% under reflux conditions (80°C, 6–8 hours). The reaction proceeds via electrophilic oxidation of the sulfur atom, forming the sulfone without disrupting the bicyclic framework.
Reaction Scheme:
Alternative Oxidizing Agents
Hydrogen peroxide (HO) in the presence of tungstic acid (HWO) has been employed for milder oxidation, though yields drop to 50–60%. Ozone-mediated oxidation in dichloromethane at −78°C selectively generates the sulfone but requires stringent temperature control.
Cyclization of 2,6-Diketone Precursors
Thiol-Mediated Cyclization
A two-step synthesis starts with 1,5-cyclooctadiene, which undergoes epoxidation followed by thiol-ene click chemistry to form a diketone intermediate. Treatment with hydrogen sulfide (HS) under basic conditions induces cyclization to yield the bicyclic sulfone.
Key Steps:
Acid-Catalyzed Cyclization of Diols
(endo,endo)-9-Thiabicyclo[3.3.1]nonane-2,6-diol (III) undergoes dehydration in concentrated sulfuric acid (HSO) at 0°C, forming the sulfone via a carbocation intermediate. This method is less favored due to side reactions (e.g., ring contraction) reducing yields to 40–50%.
Transannular Rearrangement of 9-Thiabicyclo[4.2.1]nonane Derivatives
Thermal Rearrangement
Heating 9-thiabicyclo[4.2.1]nona-2,4,7-triene-9,9-dioxide (IV) at 150°C in toluene induces a-sigmatropic shift, yielding the [3.3.1]nonane sulfone (II). This method capitalizes on the thermodynamic stability of the [3.3.1] framework.
Reaction Conditions:
Photochemical Rearrangement
UV irradiation (254 nm) of 9-thiabicyclo[4.2.1]nonane-9,9-dioxide in acetonitrile triggers a Norrish-type cleavage, followed by recombination to form the [3.3.1] isomer. This route is limited by competing side reactions, yielding 55–60% of the desired product.
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Peracetic Acid Oxidation | 70–85 | Reflux (80°C), 6–8 hrs | High yield, simple setup | Requires corrosive reagents |
| Thiol-Mediated Cyclization | 65–75 | THF, 60°C, HS | Modular precursor design | Multi-step synthesis |
| Thermal Rearrangement | 80–90 | Toluene, 150°C | High selectivity | High energy input |
Mechanistic Insights
Sulfur Oxidation Pathways
The oxidation of sulfide (I) to sulfone (II) proceeds through a two-electron transfer mechanism. Peracetic acid donates an electrophilic oxygen atom to sulfur, forming a sulfoxide intermediate, which is further oxidized to the sulfone. Isotopic labeling studies confirm retention of the bicyclic structure during oxidation.
Chemical Reactions Analysis
9-Thiabicyclo[3.3.1]nonane, 9,9-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or sulfides.
Substitution: Nucleophilic substitution reactions are common, where the sulfur atom participates in neighboring-group participation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as azides and cyanides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-Thiabicyclo[3.3.1]nonane, 9,9-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a scaffold for the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein folding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Thiabicyclo[3.3.1]nonane, 9,9-dioxide involves its interaction with molecular targets through its sulfur and oxygen atoms. These interactions can lead to the formation of stable complexes with various biomolecules, influencing their activity and function . The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
9-Selenabicyclo[3.3.1]nonane Derivatives
- Reactivity: Selenium analogues (e.g., 2,6-dihalo-9-selenabicyclo[3.3.1]nonanes) exhibit higher reactivity than sulfur counterparts due to selenium’s larger atomic radius and polarizability. They are efficient click chemistry reagents for synthesizing bioactive compounds .
- Biological Activity: Selenium derivatives like 2,6-dipyridinium-9-selenabicyclo[3.3.1]nonane dibromide show glutathione peroxidase (GPx) mimetic activity, reducing oxidative stress in vaccination models.
- Synthesis : Prepared via transannular addition of selenium dichloride to cis,cis-1,5-cyclooctadiene, avoiding chromium-based oxidants used in sulfur analogues .
9-Azabicyclo[3.3.1]nonane
- Basicity : The nitrogen atom imparts basicity, enabling protonation and coordination chemistry. This property is exploited in catalysis and chiral ligand design .
- Applications : Used in asymmetric synthesis (e.g., Shibasaki’s aldol reaction), contrasting with sulfur derivatives’ role in nucleophilic substitution .
9-Phosphabicyclo[3.3.1]nonane
- Electronic Properties: Phosphorus introduces lone-pair electrons, enabling ligand behavior in transition-metal complexes. Less studied than sulfur/selenium analogues but relevant in organometallic catalysis .
Carbocyclic Analogues
- Conformational Similarity: 9-Thiabicyclo[3.3.1]nonane shares conformational rigidity with carbocyclic bicyclo[3.3.1]nonane, as shown by comparable NMR chemical shifts (Table 1) .
- Reactivity Differences : The sulfur bridge enables sulfonium ion formation and extrusion reactions (e.g., thermal loss of SO₂ to form bicyclo[3.3.0]octane), absent in carbocycles .
Functionalized Derivatives
Key Research Findings
Stereochemical Control: The sulfur atom in 9-thiabicyclo[3.3.1]nonane enables double inversion during nucleophilic substitution, preserving stereochemistry .
Click Chemistry Utility: Sharpless et al. utilized 2,6-dichloro-9-thiabicyclo[3.3.1]nonane as a scaffold for azide-alkyne cycloadditions, highlighting its role in fragment-based drug discovery .
Toxicity Profile: Sulfur derivatives like 2,6-dipyridyl-9-thiabicyclo[3.3.1]nonane exhibit toxicity in oligocationic polymers, whereas selenium analogues are safe .
Biological Activity
9-Thiabicyclo[3.3.1]nonane, 9,9-dioxide is an organic compound with the molecular formula C8H14O2S and a molecular weight of 174.264 g/mol. Its unique bicyclic structure incorporates sulfur and oxygen atoms, contributing to its notable stability and reactivity. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug design and therapeutic applications.
Structure and Synthesis
The synthesis of this compound typically involves the reaction of sulfur dichloride with sulfuryl chloride and 1,5-cyclooctadiene. The resulting compound features a thiabicyclo framework with two oxide groups at the 9-position, which is crucial for its biological interactions.
Interaction with Biomolecules
Preliminary studies indicate that this compound interacts with various biomolecules such as proteins and nucleic acids. These interactions may influence enzyme activity and protein folding processes, potentially leading to significant biological effects.
- Enzyme Activity : The compound's sulfur and oxygen functionalities allow it to form stable complexes with enzymes, which may alter their activity.
- Protein Folding : By interacting with chaperone proteins, it may assist in proper protein folding or stabilization of protein structures.
Therapeutic Applications
Research is ongoing to explore the therapeutic potential of this compound:
- Anticancer Properties : Some studies suggest that thiabicyclic compounds have anticancer properties due to their ability to form reactive intermediates that can alkylate DNA .
- Antimicrobial Activity : There is evidence indicating that similar compounds exhibit antimicrobial properties, suggesting a potential application in treating infections.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Tirapazamine Analogues : Research on tirapazamine analogues has shown that modifications can enhance their reactivity in hypoxic tumor environments, which could be relevant for developing targeted therapies involving this compound .
- Mustard Alkylating Agents : Investigations into mustard alkylating agents have revealed that structural modifications can lead to increased efficacy in DNA alkylation, which is a critical mechanism for anticancer activity .
The mechanism by which this compound exerts its biological effects is thought to involve:
- Formation of Reactive Intermediates : The compound may undergo metabolic transformations that yield reactive species capable of interacting with cellular macromolecules.
- Complexation with Biomolecules : Its ability to form stable complexes with proteins and nucleic acids may modulate various biochemical pathways.
Comparative Analysis
The following table summarizes the biological activities observed in related compounds:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Potential anticancer effects | DNA alkylation via reactive intermediates |
| Tirapazamine | Selective cytotoxicity | Activation in hypoxic conditions |
| Mustard Alkylating Agents | Antitumor activity | DNA alkylation through electrophilic attack |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 9-thiabicyclo[3.3.1]nonane-2,6-diol (2) and its oxidation to 9-thiabicyclo[3.3.1]nonane-2,6-dione (3)?
- Methodological Answer : Hydrolysis of 2,6-dichloro-9-thiabicyclo[3.3.1]nonane (1) using aqueous sodium carbonate (Na₂CO₃) yields (endo,endo)-9-thiabicyclo[3.3.1]nonane-2,6-diol (2) with minimal byproducts . For oxidation to the dione (3), avoid chromium trioxide due to tar formation and irreproducible yields. Instead, use dimethyl sulfoxide (DMSO) with oxalyl chloride under controlled conditions (0–5°C) for higher purity (85–90% yield) .
Q. How is the stereochemistry of 9-thiabicyclo[3.3.1]nonane derivatives confirmed experimentally?
- Methodological Answer : The (endo,endo) stereochemistry of diol (2) is confirmed via ¹³C NMR spectroscopy, which detects intramolecular sulfonium ion intermediates during hydrolysis . X-ray crystallography of 2,6-dinitrato-9-thiabicyclo[3.3.1]nonane 9,9-dioxide provides definitive structural validation .
Q. What analytical techniques are critical for characterizing 9-thiabicyclo[3.3.1]nonane derivatives?
- Methodological Answer :
- NMR : Assign carbon shifts (e.g., δ 28.5 ppm for C-9 in 9-thiabicyclo[3.3.1]nonane) to confirm regiochemistry and monitor sulfoxide/sulfone oxidation states .
- HPLC : Quantify purity post-synthesis, especially after oxidation steps prone to partial sulfur oxidation .
Advanced Research Questions
Q. How do neighboring group participation and sulfonium intermediates influence the reactivity of 9-thiabicyclo[3.3.1]nonane dichloride (1)?
- Methodological Answer : Sulfur’s lone pairs facilitate intramolecular sulfonium ion formation during hydrolysis of dichloride (1), directing stereospecific attack by water to yield (endo,endo)-diol (2). Kinetic studies using ¹³C NMR under varying pH (7–10) reveal rate acceleration in basic conditions due to enhanced nucleophilicity .
Q. What strategies resolve contradictions in reported yields for 9-thiabicyclo[3.3.1]nonane-2,6-dione (3) synthesis?
- Methodological Answer : Discrepancies arise from chromium trioxide’s tendency to form insoluble salts. Reproducibility is improved by:
- Substituting CrO₃ with Swern oxidation (DMSO/oxalyl chloride).
- Pre-purifying dichloride (1) via silica gel chromatography to remove residual dimethyl sulfide (a common impurity) .
Q. How do 9-thiabicyclo[3.3.1]nonane derivatives compare to selenium/sulfur analogs in biological activity?
- Methodological Answer :
- GPx Mimetic Activity : Selenabicyclo[3.3.1]nonanes (e.g., 2,6-dipyridinium-9-selenabicyclo[3.3.1]nonane dibromide) exhibit higher glutathione peroxidase (GPx) activity than sulfur analogs, reducing oxidative stress in vivo .
- Antimicrobial Screening : Test derivatives against Bacillus subtilis and Escherichia coli at 0.12–0.5 µg/mL in PBS buffer to assess potency .
Q. What role does 9-thiabicyclo[3.3.1]nonane play in click chemistry applications?
- Methodological Answer : 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane serves as a bivalent scaffold for azide-alkyne cycloadditions. Optimize reactions by:
- Using copper(I) iodide (10 mol%) in THF at 25°C.
- Monitoring regioselectivity via ¹H NMR (e.g., triazole proton at δ 7.8 ppm) .
Key Methodological Recommendations
- Stereochemical Control : Use low-temperature (-78°C) lithiation to prevent epimerization during functionalization .
- Safety Protocols : Handle sulfur dichloride (precursor to dichloride 1) in fume hoods due to toxicity; neutralize waste with 10% NaOH .
- Data Validation : Cross-reference NMR assignments with X-ray crystallography to resolve ambiguities in crowded spectral regions (e.g., δ 2.0–2.8 ppm for bridgehead protons) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
